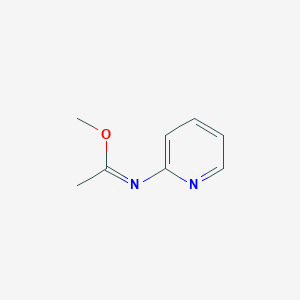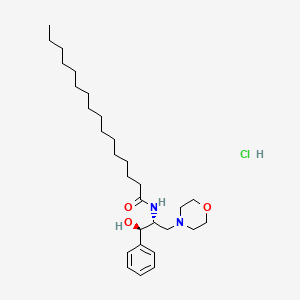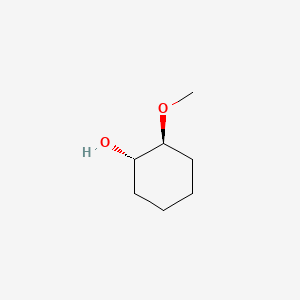
4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal is a compound that belongs to the class of carbohydrates. It is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes involved in carbohydrate metabolism. It can also act as a substrate for enzymes that catalyze the formation of glycoconjugates.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on humans or animals. It is considered to be non-toxic and safe for laboratory use.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal in lab experiments include its high yield and purity, its unique properties, and its availability. However, its limitations include its high cost and the need for specialized equipment and expertise to handle it.
Orientations Futures
There are many future directions for the use of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal in scientific research. Some possible future directions include:
1. Developing new synthetic methods for this compound that are more efficient and cost-effective.
2. Studying the mechanism of action of this compound in more detail to better understand its role in carbohydrate metabolism.
3. Developing new applications for this compound in the synthesis of glycoconjugates and other carbohydrates.
4. Investigating the potential use of this compound in drug discovery and development.
Conclusion
In conclusion, this compound is a compound that has many unique properties and applications in scientific research. It is widely used as a substrate for enzymes involved in carbohydrate metabolism and as a precursor for the synthesis of other carbohydrates and glycoconjugates. While its cost and specialized handling requirements may limit its use, there are many future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal involves the protection of the hydroxyl groups with tert-butyldimethylsilyl (TBDMS) and acetylation of the primary alcohol. The reaction is carried out in the presence of a catalytic amount of acid, such as trifluoroacetic acid. The product is obtained in high yield and purity by column chromatography.
Applications De Recherche Scientifique
4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal is widely used in scientific research due to its unique properties. It is used as a substrate for enzymes involved in carbohydrate metabolism, such as glycosyltransferases and glycosidases. It is also used as a precursor for the synthesis of other carbohydrates and glycoconjugates.
Propriétés
Numéro CAS |
132891-79-3 |
|---|---|
Formule moléculaire |
C20H42O7Si2 |
Poids moléculaire |
450.71 |
Synonymes |
4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)



![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)

